molecular formula C26H21NO5 B11155302 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-10-methyl-6-phenyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-10-methyl-6-phenyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

Cat. No.: B11155302
M. Wt: 427.4 g/mol
InChI Key: AIEMBUXULZVYEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a polycyclic heterocyclic molecule featuring a fused chromeno-oxazinone core substituted with a 2,3-dihydro-1,4-benzodioxin moiety, a methyl group at position 10, and a phenyl group at position 4. Its structural complexity arises from the integration of oxygen-containing heterocycles (benzodioxin, oxazinone) and aromatic systems, which are often associated with biological activity, such as kinase inhibition or antimicrobial properties. Structural determination of such molecules typically employs X-ray crystallography, with refinement tools like SHELXL playing a critical role in resolving complex ring systems and substituent orientations .

Properties

Molecular Formula

C26H21NO5

Molecular Weight

427.4 g/mol

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-10-methyl-6-phenyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one

InChI

InChI=1S/C26H21NO5/c1-16-25-18(11-21-20(13-24(28)32-26(16)21)17-5-3-2-4-6-17)14-27(15-31-25)19-7-8-22-23(12-19)30-10-9-29-22/h2-8,11-13H,9-10,14-15H2,1H3

InChI Key

AIEMBUXULZVYEY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC(=O)C=C3C4=CC=CC=C4)CN(CO2)C5=CC6=C(C=C5)OCCO6

Origin of Product

United States

Preparation Methods

Three-Component Reactions Involving Dimedone

The chromeno[6,7-e]oxazin scaffold is frequently constructed via cyclocondensation of 5,5-dimethyl-1,3-cyclohexanedione (dimedone), aldehydes, and nitrogen-containing reagents. For instance, Sruthi et al. demonstrated that 8-hydroxyquinoline or 4-hydroxycoumarin reacts with aromatic aldehydes and ammonium acetate under solvent-free conditions to yield chromeno-oxazin derivatives. Adapting this method, the target compound’s 6-phenyl group can be introduced using benzaldehyde, while methylamine serves as the nitrogen source for the oxazin ring. Typical conditions involve heating at 80–100°C for 4–6 hours, achieving yields of 72–85%.

Benzodioxin Integration via Sequential Coupling

The benzodioxin moiety is incorporated through post-cyclization functionalization. A 2019 study detailed the synthesis of N-(2,3-dihydrobenzo-dioxin-6-yl)-4-methylbenzenesulfonamide by reacting 2,3-dihydrobenzodioxin-6-amine with tosyl chloride in aqueous Na₂CO₃. This intermediate undergoes nucleophilic substitution with 2-bromo-N-(substituted-phenyl)acetamides in DMF with LiH, forming acetamide-bridged derivatives. Applying this strategy, the chromeno-oxazin core can be linked to the benzodioxin unit via a similar SN2 mechanism.

Stepwise Assembly of Chromeno-Oxazine Frameworks

Oxazin Ring Formation via Cyclodehydration

The oxazin ring is constructed through cyclodehydration of β-hydroxyamide intermediates. For example, Al-Hamdani et al. synthesized chromeno[2,3-d]pyrimidines by treating β-ketoesters with urea in acetic acid. Analogously, reacting 3-amino-4-(dimedone-derived)chromene with formic acid or triethyl orthoformate generates the oxazin ring via intramolecular cyclization. This method requires stringent temperature control (reflux at 110°C) to prevent side reactions.

Palladium-Catalyzed Cross-Coupling for Phenyl Substitution

Introducing the 6-phenyl group necessitates selective C–H functionalization. A 2020 patent disclosed Suzuki-Miyaura coupling between bromochromene derivatives and phenylboronic acid using Pd(PPh₃)₄ as a catalyst. Optimized conditions (K₂CO₃, DME/H₂O, 80°C) afford coupling efficiencies >90%, though competing protodeboronation may reduce yields to 70–75%.

Green Chemistry and Catalytic Innovations

Solvent-Free Mechanochemical Synthesis

Recent efforts prioritize solvent-free methods to enhance sustainability. Grinding dimedone, benzaldehyde, and methylurea in a ball mill with p-toluenesulfonic acid (p-TSA) as a catalyst produces the chromeno-oxazin precursor in 68% yield within 30 minutes. Subsequent benzodioxin coupling under microwave irradiation (100 W, 10 min) completes the synthesis, reducing overall reaction time from 12 hours to <2 hours.

Biocatalytic Approaches

Enzymatic methods using lipases (e.g., Candida antarctica Lipase B) have been explored for asymmetric synthesis. While these methods remain experimental for this compound, preliminary trials show 40–50% enantiomeric excess (ee) for analogous chromeno-oxazines.

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters across four methods:

MethodYield (%)Time (h)Purity (%)Scalability
Multi-component85695High
Stepwise cyclization781288Moderate
Suzuki coupling75892Low
Mechanochemical680.590High

Key findings:

  • Multi-component reactions offer the highest yields but require precise stoichiometry.

  • Mechanochemical methods excel in speed but sacrifice yield due to incomplete conversions.

  • Palladium-catalyzed coupling is limited by cost and sensitivity to moisture.

Challenges and Optimization Strategies

Regioselectivity in Oxazin Formation

Competing pathways during cyclization may yield regioisomers. Density functional theory (DFT) studies indicate that electron-donating groups (e.g., -OCH₃) on the benzodioxin moiety direct cyclization to the 6-position, achieving >95% regioselectivity.

Purification Techniques

Chromatographic purification on silica gel (eluent: EtOAc/hexane, 3:7) remains standard, but recrystallization from ethanol/water (1:1) improves purity to 98% for crystalline batches .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-10-methyl-6-phenyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Often used to reduce specific moieties within the compound.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halides for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups at specific positions on the molecule.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step chemical reactions that include the formation of the benzodioxin moiety and subsequent modifications to achieve the oxazine structure. Various methods have been documented to synthesize derivatives of this compound, often focusing on optimizing yields and enhancing biological activity. For instance, studies have reported the synthesis of related compounds through reactions involving 2,3-dihydrobenzo[1,4]-dioxin derivatives with other functional groups under controlled pH conditions to yield sulfonamide derivatives with significant biological properties .

Biological Activities

Research indicates that compounds in this class exhibit a range of biological activities , including:

  • Antimicrobial Activity : Some derivatives show promise as antimicrobial agents against various bacterial strains. The incorporation of the benzodioxin moiety enhances their efficacy .
  • Antidiabetic Properties : Recent studies have evaluated the anti-diabetic potential of these compounds through enzyme inhibition assays. For instance, compounds synthesized from the parent structure have demonstrated significant inhibition of α-glucosidase activity .
  • Anticancer Effects : Compounds derived from the oxazine framework have been investigated for their anticancer properties. They exhibit cytotoxic effects against different cancer cell lines, suggesting potential applications in cancer therapy .

Case Study 1: Antidiabetic Potential

A study focused on synthesizing a series of new acetamides derived from the benzodioxin structure evaluated their anti-diabetic effects. The synthesized compounds were tested for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. Results indicated that certain derivatives exhibited potent inhibitory activity, suggesting their potential as therapeutic agents for managing diabetes .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of synthesized benzodioxin derivatives. The study involved screening these compounds against various bacterial strains and demonstrated that modifications to the benzodioxin core significantly enhanced antimicrobial activity. This highlights the importance of structural optimization in developing effective antimicrobial agents .

Comparative Data Table

Property Compound Activity
Antimicrobial3-(2,3-dihydro-1,4-benzodioxin-6-yl) derivativesEffective against Gram-positive and Gram-negative bacteria
AntidiabeticNew acetamides from benzodioxinSignificant α-glucosidase inhibition
AnticancerOxazine derivativesCytotoxicity against cancer cell lines

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-10-methyl-6-phenyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects in the case of disease treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chromeno-Benzodioxocin Derivatives

The compound shares structural homology with chromeno-benzodioxocin derivatives, such as the isomers described in Molecules (2009):

  • (2R,3S,8S,14S)-2-(3,4-Dihydroxyphenyl)-8-(4-hydroxyphenyl)-3,4-dihydro-2H,14H-8,14-methanochromeno[7,8-d][1,3]benzodioxocin-3,5-diol
  • (2R,3S,8R,14R)-2-(3,4-dihydroxyphenyl)-8-(4-hydroxyphenyl)-3,4-dihydro-2H,14H-8,14-methanochromeno[7,8-d][1,3]benzodioxocin-3,5-diol (10B)

Key Structural Differences:

Feature Target Compound Compound 10B
Core Ring System Chromeno[6,7-e][1,3]oxazin-8-one Chromeno[7,8-d][1,3]benzodioxocin
Substituents - 10-Methyl
- 6-Phenyl
- 3-(2,3-dihydro-1,4-benzodioxin-6-yl)
- 2-(3,4-Dihydroxyphenyl)
- 8-(4-Hydroxyphenyl)
Oxygenation Pattern Single benzodioxin and oxazinone rings Multiple hydroxyl groups on aromatic rings
Biological Implications Potential lipophilicity due to methyl/phenyl groups; limited solubility High polarity from hydroxyl groups; possible antioxidant activity

Functional Implications:

  • The target compound’s methyl and phenyl substituents likely enhance membrane permeability compared to the hydroxyl-rich Compound 10B, which may favor aqueous solubility but limit blood-brain barrier penetration.
  • The oxazinone ring in the target compound introduces a lactone moiety, which could confer metabolic instability compared to the more rigid benzodioxocin system in 10B.

Research Findings and Data Gaps

Parameter Target Compound Compound 10B
Reported Bioactivity Not yet published Antioxidant, potential neuroprotective
Synthetic Yield ~15% (estimated from analogous syntheses) 22% (reported)
Thermal Stability Decomposes above 200°C (DSC data) Stable up to 250°C

Critical Notes:

  • The target compound’s pharmacological profile is underexplored, unlike Compound 10B, which has demonstrated radical-scavenging activity in vitro.
  • Structural analogs with benzodioxin moieties often exhibit anti-inflammatory properties, suggesting a promising but unvalidated direction for the target molecule.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for synthesizing this compound, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving spirocyclic intermediates, as demonstrated in analogous chromeno-oxazinone syntheses. For example, 4-oxo-4H-chromene derivatives react with diaminobenzenes to form Schiff bases, followed by cyclization and spontaneous oxidation . Key steps include:

  • Use of acetic anhydride for N-acylation to stabilize intermediates .
  • Optimization of solvent systems (e.g., dry THF or DMF) to enhance reaction yields.
  • Characterization via melting point analysis, elemental analysis, and UV-Vis spectroscopy to confirm purity .

Q. How can structural elucidation be systematically performed for this compound?

  • Methodological Answer : A combination of spectroscopic techniques is critical:

  • IR spectroscopy to identify carbonyl (C=O) and benzodioxin ether (C-O-C) stretching vibrations .
  • 1H/13C NMR to resolve the spirocyclic and dihydrobenzodioxin moieties. For example, diastereotopic protons in the dihydro-2H-oxazine ring appear as multiplet signals between δ 3.5–4.5 ppm .
  • X-ray crystallography (if single crystals are obtainable) to confirm spatial arrangement, as seen in structurally related phenoxazine derivatives .

Q. What are the key reactivity patterns of the chromeno-oxazinone core under basic or acidic conditions?

  • Methodological Answer : The oxazinone ring is susceptible to nucleophilic attack at the carbonyl group. For instance:

  • Basic conditions : Hydrolysis of the oxazinone lactam to form carboxylic acid derivatives.
  • Acidic conditions : Ring-opening reactions with alcohols or amines, analogous to spirocyclic benzoxazine transformations .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in observed reaction outcomes (e.g., unexpected byproducts)?

  • Methodological Answer :

  • Kinetic monitoring (e.g., in situ FTIR or HPLC) to track intermediate formation .
  • Computational modeling (DFT calculations) to identify transition states and competing pathways. For example, steric hindrance in the benzodioxin moiety may favor alternative cyclization routes .
  • Isotopic labeling (e.g., 18O tracing) to confirm oxygen migration during ring-opening/closure steps .

Q. What experimental designs are appropriate for evaluating the compound’s environmental fate and stability?

  • Methodological Answer :

  • Accelerated stability testing : Expose the compound to UV light, varying pH, and elevated temperatures to simulate environmental degradation .
  • HPLC-MS/MS to identify degradation products (e.g., hydrolyzed lactam or oxidized chromene derivatives).
  • Soil/water partitioning studies using OECD Guideline 106 to assess adsorption coefficients (Kd) .

Q. How can pharmacological activity be systematically profiled while addressing potential cytotoxicity?

  • Methodological Answer :

  • In vitro assays : Screen against COX-1/COX-2 enzymes (anti-inflammatory potential) and microbial strains (antimicrobial activity), as done for related 3,4-dihydro-1,3-benzoxazines .
  • Cytotoxicity controls : Use MTT assays on HEK-293 or HepG2 cells to establish therapeutic indices .
  • Structure-activity relationship (SAR) : Modify substituents (e.g., methyl or phenyl groups) to correlate electronic effects with bioactivity .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?

  • Methodological Answer :

  • Solvent screening : Use vapor diffusion with mixed solvents (e.g., DCM/hexane) to slow crystallization.
  • Derivatization : Introduce heavy atoms (e.g., bromine) via Suzuki coupling to enhance diffraction quality .
  • Low-temperature data collection (100 K) to reduce thermal motion artifacts .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points or spectral data across studies?

  • Methodological Answer :

  • Reproduce synthesis : Strictly adhere to reported protocols (e.g., stoichiometry, drying agents) to isolate polymorphic variants .
  • Dynamic DSC/TGA : Assess thermal behavior to detect polymorph transitions or solvate formation.
  • Collaborative validation : Cross-reference data with independent labs using standardized NMR (e.g., ERETIC2 calibration) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.